- Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic FrameworksACS Omega, 2021, 6(20), 13240-13259,
Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Produktname:Benzoic anhydride
Benzoic anhydride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic anhydride
- benzoyl benzoate
- Benzoic acid, anhydride (9CI)
- Benzoic anhydride (8CI)
- Benzoyl anhydride
- Bis(phenylcarbonyl)ether
- NSC 37116
- Benzoic anhydride,98%
-
- MDL: MFCD00003073
- Inchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
- InChI-Schlüssel: CHIHQLCVLOXUJW-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
- BRN: 516726
Berechnete Eigenschaften
- Genaue Masse: 226.06300
- Monoisotopenmasse: 226.062994
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 4
- Komplexität: 245
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 43.4
Experimentelle Eigenschaften
- Farbe/Form: Weiße prismatische Kristalle. Empfindlich gegen Feuchtigkeit.
- Dichte: 1.199 g/mL at 25 °C(lit.)
- Schmelzpunkt: 38-42 °C (lit.)
- Siedepunkt: 158°C/1mmHg(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: nD15 1.57665
- Löslichkeit: 0.01g/l (experimental)
- Wasserteilungskoeffizient: 0.01 g/L
- PSA: 43.37000
- LogP: 2.68380
- Merck: 1092
- Sensibilität: Moisture Sensitive
- FEMA: 2684
- Löslichkeit: Löslich im Ethanol, Chloroform, Aceton, Ethylacetat, Benzol, Toluol, Xylol, Ether, Eisessigsäure und Essiganhydrid, leicht löslich im Erdölether, fast unlöslich im Wasser. Es ist stabil in wässriger Lösung und kalter alkalischer Lösung.
Benzoic anhydride Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H315,H318,H335
- Warnhinweis: P261,P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 37/38-41
- Sicherheitshinweise: S26-S39-S37/39
- FLUKA MARKE F CODES:10-21
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- TSCA:Yes
- Lagerzustand:0-10°C
- Sicherheitsbegriff:5.1
- Verpackungsgruppe:I; II; III
Benzoic anhydride Zolldaten
- HS-CODE:4002191900
- Zolldaten:
China Zollkodex:
4002191900
Benzoic anhydride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A253041-500g |
Benzoic anhydride |
93-97-0 | 95% | 500g |
$34.0 | 2025-02-21 | |
Enamine | EN300-19689-0.5g |
benzoyl benzoate |
93-97-0 | 93% | 0.5g |
$21.0 | 2023-11-13 | |
Enamine | EN300-19689-5.0g |
benzoyl benzoate |
93-97-0 | 93% | 5.0g |
$29.0 | 2023-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BE818-500g |
Benzoic anhydride |
93-97-0 | 98% | 500g |
¥373.0 | 2022-06-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115833-100g |
Benzoic anhydride |
93-97-0 | 95% | 100g |
¥32.0 | 2024-04-17 | |
abcr | AB109129-250 g |
Benzoic anhydride, 98%; . |
93-97-0 | 98% | 250 g |
€86.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14269-50g |
Benzoic anhydride, 98% |
93-97-0 | 98% | 50g |
¥246.00 | 2023-04-26 | |
BAI LING WEI Technology Co., Ltd. | 308434-100G |
Benzoic anhydride, 98% |
93-97-0 | 98% | 100G |
¥ 221 | 2022-04-26 | |
Ambeed | A253041-25g |
Benzoic anhydride |
93-97-0 | 95% | 25g |
$5.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020043-100g |
Benzoic anhydride |
93-97-0 | 98% | 100g |
¥67 | 2024-05-20 |
Benzoic anhydride Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ; 20 min, 80 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C → 25 °C; 5 min, 25 °C
Referenz
- Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3NTetrahedron Letters, 2016, 57(3), 325-328,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
Referenz
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2RSC Advances, 2015, 5(33), 25789-25793,
Synthetic Routes 5
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Pyridine , Methanesulfonyl chloride Solvents: Toluene ; 4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
Referenz
- Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chlorideJournal of Combinatorial Chemistry, 2006, 8(5), 636-638,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
Referenz
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Referenz
- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionTetrahedron Letters, 1986, 27(41), 4937-40,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine , Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ; 12 h, 25 - 30 °C
Referenz
- Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysisOrganic & Biomolecular Chemistry, 2012, 10(23), 4509-4511,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 2.5 h, 50 °C; 0.5 h, 50 °C
Referenz
- An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMFJournal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006,
Synthetic Routes 11
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Referenz
- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Solvents: Toluene ; 100 atm, rt; 2 h, 260 - 270 °C
Referenz
- Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl IodidesIndustrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; 3 h, reflux
Referenz
- Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstancesHeteroatom Chemistry, 2004, 15(6), 447-450,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ; 25 °C; 24 h, 25 °C
Referenz
- Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol, World Intellectual Property Organization, , ,
Synthetic Routes 16
Reaktionsbedingungen
Referenz
- Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylatesJournal of Organic Chemistry, 1978, 43(6), 1267-8,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
Referenz
- Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden RacemisationSynthesis, 2019, 51(5), 1263-1272,
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Dabco ; 6 min, rt
Referenz
- An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditionsSynthetic Communications, 2002, 32(1), 23-30,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 1.5 h, rt
Referenz
- Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersSynthesis, 2007, (22), 3489-3496,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Referenz
- A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazoleChemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5,
Benzoic anhydride Raw materials
- 2-Methylpropanoic acid
- Sodium 4-fluorobenzoate
- 2,5-Diphenyloxazole
- Benzoic acid
- Iodobenzene
- Benzoyl chloride
- Benzaldehyde
Benzoic anhydride Preparation Products
Benzoic anhydride Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:93-97-0)Benzoic anhydride
Bestellnummer:sfd2962
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:93-97-0)
Bestellnummer:SFD1078
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:02
Preis ($):
Benzoic anhydride Verwandte Literatur
-
1. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091
-
Kazushi Arata Green Chem. 2009 11 1719
-
3. Organic chemistry
-
4. On the mechanism of peracid oxidation of α-diketones to acid anhydrides: an 17O and 18O isotope studyPaul M. Cullis,John R. P. Arnold,Michael Clarke,Rachel Howell,Miguel DeMira,Matthew Naylor,Dave Nicholls J. Chem. Soc. Chem. Commun. 1987 1088
-
Abdallah G. Mahmoud,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2021 50 6109
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